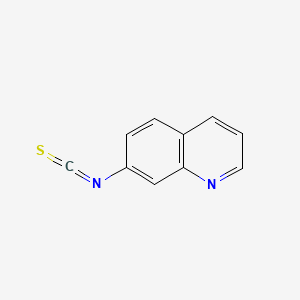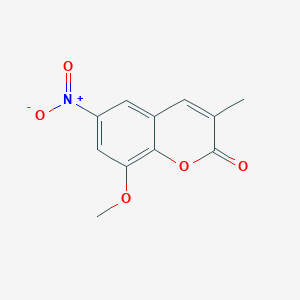
8-Methoxy-3-methyl-6-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative. Coumarins are a class of organic compounds with significant biological and pharmacological properties. This compound is characterized by its chromen-2-one core structure, substituted with methoxy, methyl, and nitro groups. The presence of these substituents imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. The reaction conditions often include the use of concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids such as aluminum chloride or zinc chloride .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann reaction, utilizing continuous flow reactors to enhance yield and reduce reaction time. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromen-2-one core can be hydrogenated to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include amino derivatives, dihydro derivatives, and various substituted coumarins .
Aplicaciones Científicas De Investigación
8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of fluorescent dyes and optical brighteners
Mecanismo De Acción
The biological effects of 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways:
Comparación Con Compuestos Similares
7-Hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
6-Nitrocoumarin: Shares the nitro group but lacks the methoxy and methyl substituents.
4-Methylumbelliferone: Similar structure but with different substituents.
Uniqueness: 8-Methoxy-3-methyl-6-nitro-2H-chromen-2-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its antimicrobial properties .
Propiedades
Número CAS |
38177-44-5 |
|---|---|
Fórmula molecular |
C11H9NO5 |
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
8-methoxy-3-methyl-6-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO5/c1-6-3-7-4-8(12(14)15)5-9(16-2)10(7)17-11(6)13/h3-5H,1-2H3 |
Clave InChI |
UYJKQKPTWNJOTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
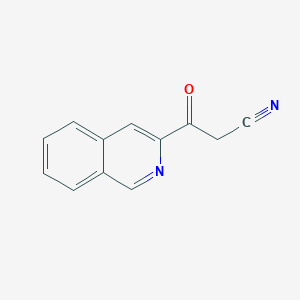
![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
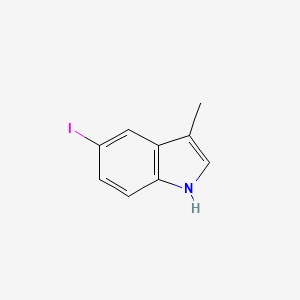

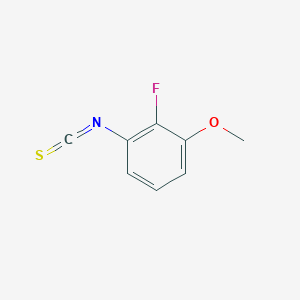

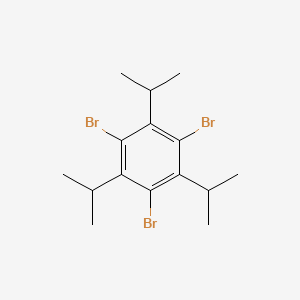
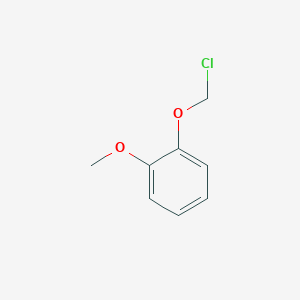
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
